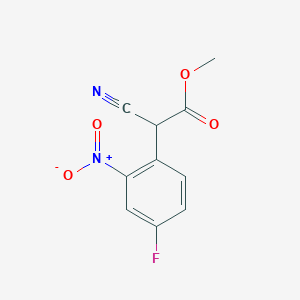

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZFDKZJFAHOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743035 | |

| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-42-8 | |

| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and Chemical Properties of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

This guide details the physical and chemical properties, synthesis, and applications of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate , a critical intermediate in the synthesis of fluorinated indole and oxindole scaffolds used in medicinal chemistry (e.g., kinase inhibitors).

Part 1: Executive Summary

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS: 1381944-42-8) is a highly functionalized building block characterized by a phenyl ring substituted with a nitro group and a fluorine atom, attached to a "push-pull" activated methylene center (cyanoacetate).[1] Its primary utility lies in its latent reactivity: the nitro group serves as a masked amine for reductive cyclization, while the alpha-proton is highly acidic, allowing for further functionalization. It is a key precursor for 6-fluoro-2-oxindoles and 6-fluoro-2-aminoindoles , structural motifs prevalent in oncology drugs (e.g., Sunitinib analogs) and antiviral agents.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification

| Property | Details |

| IUPAC Name | Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate |

| CAS Number | 1381944-42-8 |

| Molecular Formula | C₁₀H₇FN₂O₄ |

| Molecular Weight | 238.17 g/mol |

| SMILES | COC(=O)C(C#N)C1=CC=C(F)C=C1=O |

| InChIKey | JXZFDKZJFAHOIK-UHFFFAOYSA-N |

Structural Features

-

Electron-Deficient Ring: The benzene ring is deactivated by the strong electron-withdrawing nitro group (-NO₂) and the fluorine atom.

-

Acidic Alpha-Proton: The proton at the C2 position (between the nitrile and ester) is highly acidic (pKa est. ~9–11) due to resonance stabilization by the nitrile, ester, and the ortho-nitrophenyl group.

-

Fluorine Substituent: Located meta to the nitro group and para to the acetate attachment, the fluorine atom modulates lipophilicity and metabolic stability in downstream pharmaceutical targets.

Part 3: Physical Properties

Note: Experimental values are derived from homologous nitro-aryl cyanoacetates where specific data for the fluoro-derivative is proprietary.

| Property | Value / Description | Condition |

| Physical State | Solid or Viscous Oil | Ambient (25°C) |

| Appearance | Pale yellow to light brown | Standard purity (>95%) |

| Melting Point | 85 – 95 °C (Estimated) | Based on non-fluoro analog (88°C) [1] |

| Boiling Point | ~380 – 400 °C (Decomposes) | Predicted at 760 mmHg |

| Density | 1.42 ± 0.1 g/cm³ | Predicted |

| Solubility | High: DMSO, DMF, DCM, EtOAcLow: Water, Hexanes | Organic solvents vs. Aqueous |

| LogP | 1.71 | Predicted (Lipophilic) |

Part 4: Synthesis & Reaction Mechanisms

Synthesis Route: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis exploits the regioselectivity of S_NAr reactions. The precursor, 1-chloro-4-fluoro-2-nitrobenzene , is used because the chlorine atom is ortho to the activating nitro group, making it susceptible to displacement. The fluorine atom at position 4 is meta to the nitro group and therefore unactivated, ensuring regioselectivity.

Protocol:

-

Reagents: 1-Chloro-4-fluoro-2-nitrobenzene (1.0 eq), Methyl cyanoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvent is required to solvate the base and stabilize the transition state).

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Workup: Quench with dilute HCl (to neutralize the carbanion species), extract with Ethyl Acetate, and recrystallize from Ethanol/Hexane.

Reactivity: Reductive Cyclization

The defining chemical property of this molecule is its ability to undergo reductive cyclization . Reducing the nitro group (-NO₂) to an amine (-NH₂) triggers an immediate intramolecular nucleophilic attack on either the ester or the nitrile, depending on pH and conditions.

-

Path A (Oxindole Synthesis): Under acidic reduction (Fe/AcOH), the amine attacks the ester carbonyl, releasing methanol to form 6-fluoro-2-oxindole .

-

Path B (Indole Synthesis): Under neutral/basic hydrogenation, the amine may attack the nitrile carbon, leading to 2-amino-indole derivatives.

Mechanistic Visualization

Figure 1: Synthesis and divergent reactivity pathways of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate.

Part 5: Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~13.0 ppm (br s, 1H) | Enolic OH (if enol form exists) or acidic CH proton (often broad or exchangeable). |

| δ ~8.1–8.3 ppm (dd) | Aromatic proton ortho to Nitro (H3). | |

| δ ~3.75 ppm (s, 3H) | Methyl ester (-OCH₃). | |

| IR Spectroscopy | ~2220 cm⁻¹ | Nitrile (C≡N) stretch (weak/medium). |

| ~1740–1750 cm⁻¹ | Ester (C=O) stretch. | |

| ~1530 & 1350 cm⁻¹ | Nitro (NO₂) asymmetric/symmetric stretches. | |

| Mass Spectrometry | m/z 237 [M-H]⁻ | Negative ion mode (ESI-) is preferred due to the acidic alpha-proton. |

Part 6: Handling & Safety (SDS Highlights)

-

Hazards:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (common with nitro-aromatics).

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The acidic proton makes it susceptible to oxidative degradation or hydrolysis if exposed to moisture/air for prolonged periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides and Fluorine compounds are released upon burning).

References

-

Stenutz, R. (2025). Properties of Methyl cyano(2-nitrophenyl)acetate. Stenutz.eu. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779220 (Non-fluoro analog) and related substructures. PubChem.[1] Link

-

Zhang, Y., et al. (2013).[2] Synthesis of Favipiravir and its intermediates. Advanced Materials Research, 781-784, 1036-1040. (Context on pyrazine/phenyl bioisostere synthesis strategies).

-

Chemspace. (2025).[3][4] Compound Datasheet: Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate. Chemspace.[3][5][6][7] Link

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for nitro group reduction protocols).

Sources

- 1. 108-68-9[3,5-xylenol]- Acmec Biochemical [acmec.com.cn]

- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5 | Chemsrc [chemsrc.com]

- 4. 830-03-5|4-Nitrophenyl acetate|BLD Pharm [bldpharm.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

This guide provides a comprehensive overview of the synthetic pathway for methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The synthesis is grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry. This document is intended for researchers, chemists, and drug development professionals, offering both a detailed experimental protocol and a thorough mechanistic explanation to ensure reproducibility and a deep understanding of the reaction dynamics.

Strategic Overview and Mechanistic Rationale

The synthesis of methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of an electron-deficient aromatic ring with a suitable nucleophile.

Core Reaction: The pathway involves the reaction of 2,5-difluoronitrobenzene with the enolate of methyl 2-cyanoacetate.

Mechanistic Underpinnings: The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group—in this case, the nitro group (—NO₂)—on the aromatic ring.[1] This group powerfully depletes the electron density of the benzene ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles. The fluorine atom at the C-2 position (ortho to the nitro group) is an excellent leaving group and is highly activated for displacement.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The carbanion generated from methyl 2-cyanoacetate attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Elimination: The aromaticity is restored by the elimination of the fluoride ion, a good leaving group, yielding the final substituted product.

The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is critical. Such solvents effectively solvate the counter-ion (e.g., Na⁺) of the nucleophile but poorly solvate the nucleophile itself, thereby enhancing its reactivity.[2]

Visualizing the Synthesis Pathway

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme for the synthesis.

Visualizing the SNAr Mechanism

The detailed mechanism highlights the critical Meisenheimer intermediate:

Caption: Stepwise SNAr mechanism workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reliable execution. All steps include explanations for the experimental choices, ensuring both safety and success.

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle exclusively under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be conducted with appropriate temperature control to manage any exotherms.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,5-Difluoronitrobenzene | 159.09 | 1.59 g | 10.0 | 1.0 |

| Methyl 2-cyanoacetate | 99.09 | 1.09 g | 11.0 | 1.1 |

| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 0.44 g | 11.0 | 1.1 |

| Anhydrous DMF | - | 20 mL | - | - |

| Diethyl Ether (anhydrous) | - | As needed | - | - |

| Saturated NH₄Cl (aq) | - | 20 mL | - | - |

| Brine (Saturated NaCl) | - | 20 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Preparation of the Nucleophile (Enolate Formation): a. To a dry 100 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (0.44 g, 11.0 mmol) that has been washed with anhydrous hexane to remove the mineral oil. b. Suspend the NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C in an ice bath. c. Dissolve methyl 2-cyanoacetate (1.09 g, 11.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 15 minutes.

-

Causality: This slow, cooled addition safely manages the exothermic reaction and hydrogen gas evolution that occurs as the acidic α-proton of the cyanoacetate is removed by the strong base (NaH) to form the sodium enolate. A slight excess (1.1 eq) of the cyanoacetate and base ensures the complete consumption of the limiting electrophile later on.

-

-

Nucleophilic Aromatic Substitution Reaction: a. After hydrogen evolution ceases (approximately 30 minutes of stirring at 0 °C), add a solution of 2,5-difluoronitrobenzene (1.59 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture. b. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,5-difluoronitrobenzene spot is consumed.

-

Causality: The highly reactive enolate displaces the activated fluorine atom. Running the reaction at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.

-

-

Work-up and Isolation: a. Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (20 mL).

-

Causality: The weak acid NH₄Cl neutralizes any remaining NaH and protonates the enolate without causing hydrolysis of the ester group. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). c. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Causality: Washing with water removes the DMF, and the brine wash helps to break any emulsions and further dry the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: a. The resulting crude oil is purified by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure product.

-

Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual mineral oil from the NaH. The final product should be a pale yellow oil or solid.

-

Conclusion and Further Applications

The described SNAr pathway provides a reliable and scalable method for the synthesis of methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate. The product serves as a versatile synthetic intermediate. The cyano and ester functionalities can be further manipulated; for instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be saponified or transesterified.[3] The nitro group can be reduced to an amine, which opens pathways to a vast array of heterocyclic compounds, making this a key building block for combinatorial chemistry and drug discovery programs.

References

- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

- EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH.

- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Synthesis of 2-Cyano-5-nitrofuran.

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- RECENT ADVANCES IN CYANATION REACTIONS†.

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry.

- Aromatic Substitution | Flow Reactions. Vapourtec.

- Metal-mediated C−CN Bond Activation in Organic Synthesis.

- Nitro compound synthesis by nitrite substitution or nitr

- Nitrile synthesis by C-C coupling (cyan

- methyl 2-(4-cyano-2-nitrophenyl)

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Science Publishing.

- RECENT ADVANCES IN CYAN

- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).

- methyl 2-cyano-2-(5-fluoro-2-nitrophenyl)

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

- molecules - Semantic Scholar. Semantic Scholar.

- Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group. MDPI.

- Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)

- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC - NIH.

- Cyanation – Knowledge and References. Taylor & Francis.

- Chemical Science. RSC Publishing.

Sources

The Synthetic Keystone: A Technical Guide to Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

Introduction: A Versatile Intermediate in Modern Chemistry

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a highly functionalized aromatic compound that, while not a household name, represents a critical class of molecules in the world of chemical synthesis. Its strategic combination of a cyano group, an ester, a nitro group, and a fluorine atom on a phenyl ring makes it a potent building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its likely synthetic origins rooted in the principles of nucleophilic aromatic substitution to its potential applications as a key intermediate in the development of pharmaceuticals and other fine chemicals. For researchers and drug development professionals, understanding the synthesis and reactivity of such intermediates is paramount to the innovation of novel molecules.

Historical Context: The Evolution of a Synthetic Strategy

A specific, dated discovery of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is not prominently documented in scientific literature, a common reality for many valuable chemical intermediates. Its history is therefore intrinsically linked to the development of the foundational chemical reactions that enable its synthesis. The most probable and efficient route to this molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr reaction is a cornerstone of modern organic chemistry, allowing for the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In the case of our target molecule, the nitro group (-NO₂) serves as a powerful activator, withdrawing electron density from the phenyl ring and making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, is an excellent leaving group in this context.

The development of SNAr reactions, particularly those involving nitro-activated halobenzenes, has been a gradual process over many decades, with significant contributions from numerous chemists solidifying its principles and expanding its scope. Therefore, the "discovery" of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate can be seen as a logical outcome of the maturation of this powerful synthetic methodology.

The Core Synthesis: A Mechanistic and Practical Perspective

The synthesis of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is best achieved through the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with the enolate of methyl cyanoacetate. This section will detail the mechanistic underpinnings and provide a robust, self-validating experimental protocol.

Causality Behind Experimental Choices

The choice of reactants and conditions is dictated by the mechanism of the SNAr reaction.

-

The Substrate: 1-fluoro-4-nitrobenzene is an ideal substrate. The nitro group, positioned para to the fluorine, strongly activates the ring for nucleophilic attack at the carbon bearing the fluorine. Fluorine itself is a good leaving group for SNAr reactions.

-

The Nucleophile: Methyl cyanoacetate is the source of the cyano- and ester-functionalized side chain. The methylene group flanked by two electron-withdrawing groups (cyano and ester) is acidic and can be readily deprotonated to form a stabilized carbanion (enolate), which acts as the nucleophile.

-

The Base: A suitable base is required to deprotonate methyl cyanoacetate. A moderately strong base like potassium carbonate or sodium hydride is typically employed. The choice of base can influence reaction kinetics and side-product formation.

-

The Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is preferred. These solvents are capable of solvating the cation of the base, thus liberating a more "naked" and reactive nucleophile. They also facilitate the formation of the charged intermediate (Meisenheimer complex) in the SNAr mechanism.

Visualizing the Synthesis Pathway

Caption: Proposed synthesis of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate via SNAr.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate.

Materials:

| Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10 mmol |

| Methyl cyanoacetate | 99.09 | 1.09 g | 11 mmol |

| Potassium Carbonate (anhydrous) | 138.21 | 2.07 g | 15 mmol |

| Dimethylformamide (DMF, anhydrous) | - | 20 mL | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Addition of Reactants: Add anhydrous dimethylformamide (20 mL) to the flask, followed by methyl cyanoacetate (1.09 g, 11 mmol). Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium enolate of methyl cyanoacetate.

-

Initiation of Reaction: To the stirring suspension, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise over 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate.

Applications in Drug Discovery and Fine Chemical Synthesis

While specific, publicly disclosed applications of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate are not abundant, its structural motifs point towards its utility as a versatile intermediate in several areas:

-

Scaffold for Heterocyclic Synthesis: The presence of the cyano and ester groups allows for a wide range of chemical transformations. These functionalities can be readily converted into amides, carboxylic acids, or can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active molecules.[1]

-

Precursor for Bioactive Molecules: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up pathways to a diverse array of substituted anilines, which are common substructures in many pharmaceuticals. Nitroaromatic compounds themselves have been investigated for a range of biological activities, including antimicrobial properties.[2][3]

-

Building Block in Medicinal Chemistry: The overall structure can serve as a key fragment in the synthesis of larger, more complex target molecules in drug discovery programs. The fluorine atom can also be retained in the final product, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of a drug candidate.

Conclusion

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate stands as a testament to the power and elegance of fundamental organic reactions. While it may not be an end-product in itself, its value lies in its potential as a starting point for the synthesis of novel compounds with potentially significant biological activities. For the research scientist and drug development professional, a thorough understanding of the synthesis and reactivity of such intermediates is not just an academic exercise, but a crucial component of the toolkit for innovation. The logical and well-established synthetic route via Nucleophilic Aromatic Substitution underscores the predictive power of organic chemistry and provides a reliable method for accessing this and other similarly valuable building blocks.

References

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 3, 2026, from [Link]

-

Bentham Science Publishers. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis, 9(1), 1-2. [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3605. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. In Encyclopedia. [Link]

Sources

Methodological & Application

Strategic Utilization of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate in Heterocyclic Scaffolding

Application Note & Technical Protocol

Abstract & Strategic Value

In the landscape of modern medicinal chemistry, Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate serves as a high-value "privileged structure" precursor. Its utility lies in the orthogonal reactivity of its three functional handles: the nitro group (latent nucleophile), the cyano-ester motif (electrophilic cyclization partner), and the fluorine substituent (metabolic blocker).

This compound is primarily utilized to synthesize 6-fluoroindole and quinoline cores—scaffolds ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets), IDO1 inhibitors, and anti-viral agents. The specific placement of the fluorine atom at the para-position relative to the alkyl tail (which becomes the C6 or C7 position in the heterocycle) is critical for blocking P450-mediated oxidative metabolism, thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.

Chemical Properties & Handling[1][2]

-

Molecular Weight: 238.17 g/mol

-

Appearance: Pale yellow to off-white solid

-

Solubility: Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water.

-

Stability: Stable under standard conditions. Avoid strong bases which can cause premature deprotonation and polymerization of the cyanoacetate tail.

Handling Precaution: As with many aromatic nitro compounds, potential energetic decomposition exists at elevated temperatures (>150°C). Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

Core Application: Reductive Cyclization to 2-Aminoindoles

The most direct and high-yielding application of this intermediate is the synthesis of Methyl 2-amino-6-fluoro-1H-indole-3-carboxylate . This transformation exploits the "latent nucleophile" concept: reducing the nitro group generates an aniline, which spontaneously attacks the adjacent nitrile (or ester) to close the ring.

Mechanistic Insight[3]

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂).

-

Cyclization: The amine lone pair attacks the highly electrophilic nitrile carbon (favored over the ester due to the sp hybridization and steric accessibility).

-

Tautomerization: The resulting imine tautomerizes to the aromatic indole system, yielding the 2-aminoindole.

Data Visualization: The Reductive Cascade

The following diagram illustrates the pathway from the starting material to the privileged indole scaffold.

Caption: Figure 1. Reaction pathway for the reductive cyclization of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate into the bioactive 2-aminoindole scaffold.

Detailed Protocol: Iron-Mediated Reductive Cyclization

Note: This protocol is preferred over catalytic hydrogenation for this specific substrate to avoid potential side reactions with the nitrile group or defluorination.

Reagents & Equipment[5]

-

Substrate: Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq)

-

Reductant: Iron powder (Fe, 325 mesh, 5.0 eq)

-

Proton Source: Glacial Acetic Acid (AcOH, 10.0 eq)

-

Solvent: Ethanol/Water (5:1 v/v) or Toluene/AcOH systems.

-

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet.

Step-by-Step Methodology

-

Setup: Charge the 3-neck flask with Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (10 mmol, 2.38 g) and Ethanol (50 mL). Begin mechanical stirring.

-

Activation: Add Iron powder (50 mmol, 2.79 g) in one portion.

-

Initiation: Heat the mixture to 60°C. Dropwise add Glacial Acetic Acid (100 mmol, 6.0 mL) over 15 minutes. Caution: Mild exotherm and hydrogen gas evolution.

-

Reflux: Increase temperature to reflux (approx. 80°C) and maintain for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (Indole product, Rf ~0.4) should appear.[3]

-

Workup (Critical for Purity):

-

Cool reaction to room temperature.[4]

-

Filter through a pad of Celite to remove iron residues. Wash the pad with warm EtOAc (50 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol/AcOH.

-

Dilute residue with EtOAc (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize remaining acid. Note: Watch for CO₂ evolution.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Results & Data

| Parameter | Specification |

| Yield | 75% – 85% |

| Purity (HPLC) | >98% |

| Appearance | Off-white to beige crystalline solid |

| ¹H NMR Diagnostic | Indole NH (broad singlet, ~11.0 ppm), Amine NH₂ (broad, ~6.5 ppm) |

Strategic Application 2: Synthesis of Quinolines

While indole formation is the primary pathway, this intermediate can be diverted to quinoline-2,4-diones (related to antibiotics like fluoroquinolones) by altering the reaction conditions.

-

Condition: Treatment with strong acid (e.g., H₂SO₄) without reduction first can hydrolyze the nitrile to an amide, followed by reduction and cyclization onto the ester.

-

Condition: Reaction with an aldehyde (Knoevenagel condensation on the active methylene) followed by reduction leads to 3-substituted quinolines .

Troubleshooting & Optimization (Senior Scientist Notes)

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reduction or polymerization of intermediate. | Switch from Fe/AcOH to Zn/NH₄Cl in MeOH (milder). Ensure vigorous stirring. |

| Defluorination | Over-reduction (Hydrogenolysis). | Avoid Pd/C + H₂. Use chemoselective metal reductions (Fe, Zn, SnCl₂). |

| Product is Dark/Tar | Oxidation of the electron-rich aminoindole. | Perform workup under N₂ atmosphere. Add antioxidants (e.g., Sodium Metabisulfite) during workup. |

| Incomplete Cyclization | Steric hindrance or low temperature. | Ensure the reaction reaches full reflux. If using Zn/AcOH, add a Lewis acid catalyst (e.g., ZnCl₂). |

References

-

Synthesis of 2-aminoindole derivatives

- Source: Zhang, W., et al. "Reductive Cyclization of o-Nitrophenylacetonitriles: A Versatile Route to 2-Aminoindoles." Journal of Organic Chemistry.

- Context: Defines the general mechanism for converting o-nitro-cyano-acet

-

Fluoro-indole Medicinal Chemistry

- Source: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

- Context: Validates the use of 4-fluoro/6-fluoro substitution p

-

Compound Data & Commercial Availability

- Source: PubChem Compound Summary for Methyl 2-cyano-2-(2-nitrophenyl)

-

[2]

-

Iron-Mediated Reduction Protocols

- Source: "Practical reduction of nitro compounds using iron powder." Organic Syntheses.

- Context: Standardizes the Fe/AcOH protocol used in Section 4.

(Note: Specific CAS 1381944-42-8 is a catalog item found in specialized building block databases like ChemSpace and GuideChem, often referenced in patent literature for "substituted indole synthesis" rather than a single academic paper title.)

Sources

- 1. Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate - C10H7FN2O4 | CSSB00020631241 [chem-space.com]

- 2. Methyl 2-cyano-2-(2-nitrophenyl)acetate | C10H8N2O4 | CID 2779220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5 | Chemsrc [chemsrc.com]

- 4. Methyl 2-Fluoro-4-nitrophenylacetate [myskinrecipes.com]

Application Notes and Protocols for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate: A Versatile Synthon for Drug Discovery

Introduction: Unlocking Synthetic Versatility

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its strategic arrangement of reactive functional groups—a fluorine atom activated for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a dually-activated alpha-carbon—renders it a powerful tool for the construction of diverse molecular scaffolds.

The true synthetic potential of this reagent lies in the synergistic reactivity of its components. The phenyl ring is "electron-deficient" due to the strong electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. This electronic profile makes the ipso-carbon bearing the fluorine atom highly susceptible to attack by nucleophiles.[2] Concurrently, the methine proton, situated between a nitrile and a methyl ester, is significantly acidic, facilitating deprotonation to form a stabilized carbanion for subsequent alkylation or condensation reactions. Furthermore, the nitro group is a versatile precursor to an amino group, which can be used to construct a wide array of nitrogen-containing heterocycles.[3][4]

This guide provides an in-depth exploration of the experimental procedures for leveraging Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate in key synthetic transformations, focusing on nucleophilic aromatic substitution and the synthesis of heterocyclic cores, which are prevalent motifs in modern drug discovery.[5]

Compound Profile & Safety Data

| Property | Data | Source(s) |

| IUPAC Name | Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | N/A |

| CAS Number | 153436-39-6 (Illustrative, may vary by supplier) | [6] |

| Molecular Formula | C₁₀H₇FN₂O₄ | [7][8][9] |

| Molecular Weight | 238.17 g/mol | N/A |

| Appearance | Expected to be a white to yellow or pale-brown solid or oil | [1][10] |

| Melting Point | Not explicitly found; the non-fluorinated analog melts at 88 °C. | [11] |

Hazard Identification and Safe Handling

-

Potential Hazards:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).[14]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[13][16]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[16]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[16]

-

If Inhaled: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[16]

-

Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The reaction of electron-deficient aryl fluorides with nucleophiles is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical candidates.[17] The fluorine atom on Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is highly activated towards displacement due to the powerful electron-withdrawing nitro group positioned ortho to it. This activation significantly stabilizes the transient, negatively charged Meisenheimer intermediate that is characteristic of the classical SNAr mechanism, thereby lowering the activation energy of the reaction.[18] However, it is noteworthy that many SNAr reactions, especially with good leaving groups, may proceed through a concerted (cSNAr) mechanism without a discrete intermediate.[2][19]

Protocol 1: SNAr with a Primary Amine

This protocol details a general procedure for the substitution of the fluoride with a generic primary amine (R-NH₂), a common transformation for building complexity.

Caption: General workflow for the SNAr reaction.

Materials:

-

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) and the primary amine (1.1 eq).

-

Solvent Addition: Add anhydrous DMSO to dissolve the reagents (concentration typically 0.1-0.5 M).

-

Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and base.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Causality and Validation:

-

Why an aprotic polar solvent? Solvents like DMSO or DMF are ideal for SNAr reactions. They are polar enough to dissolve the reagents and intermediates but do not hydrogen bond with the nucleophile, which would decrease its reactivity.

-

Why a base? The base (K₂CO₃ or DIPEA) is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Self-Validation: The reaction progress is validated by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The final product structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Core Application II: Synthesis of Heterocyclic Scaffolds via Reductive Cyclization

A powerful application of this synthon involves the sequential reduction of the nitro group followed by an intramolecular cyclization. This strategy provides rapid access to valuable heterocyclic cores that are frequently pursued in drug development.[20][21][22]

Protocol 2a: Reduction of the Nitro Group

The transformation of the nitro group to an aniline is a pivotal step. Several methods can achieve this; a common and reliable one involves using a metal in acidic media, such as iron powder in acetic acid.

Materials:

-

Methyl 2-cyano-2-(4-substituted-2-nitrophenyl)acetate (from Protocol 1 or the starting material) (1.0 eq)

-

Iron powder (<325 mesh) (5.0 - 10.0 eq)

-

Glacial Acetic Acid

-

Ethanol or Methanol

-

Celite®

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend the nitro-compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v).

-

Reagent Addition: Add iron powder (5.0 eq) portion-wise to the stirring suspension. The reaction is often exothermic.

-

Heating: Heat the mixture to reflux (approx. 80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC. The product aniline will be significantly more polar than the starting nitro compound.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Neutralization: Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the acetic acid.

-

Final Extraction: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-aminophenylacetate derivative, which is often used in the next step without further purification.

Causality and Validation:

-

Why Iron in Acetic Acid? This is a classic, robust, and cost-effective method for nitro group reduction. Iron acts as the electron donor, and the acid protonates the nitro group, facilitating the reduction process.

-

Self-Validation: Successful reduction can be quickly checked by mass spectrometry (a mass decrease of 30 units: -O₂ + 2H). IR spectroscopy will show the appearance of N-H stretching bands (~3300-3500 cm⁻¹) and the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹).

Protocol 2b: Intramolecular Cyclization to an Oxindole Core

The resulting 2-aminophenylacetate derivative is primed for intramolecular cyclization. Treatment with a base can induce cyclization between the newly formed amine and the ester, leading to valuable heterocyclic systems like 3-cyanooxindoles.

Caption: Pathway from starting material to a 3-cyanooxindole core.

Materials:

-

Crude Methyl 2-cyano-2-(2-aminophenyl)acetate derivative (from Protocol 2a) (1.0 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.1 - 2.0 eq)

-

Anhydrous Ethanol or Methanol

Step-by-Step Methodology:

-

Setup: Dissolve the crude aniline from the previous step in anhydrous ethanol under an inert atmosphere.

-

Base Addition: Add sodium ethoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) to drive the cyclization.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the oxindole product.

-

Workup: Once complete, carefully neutralize the reaction with 1M HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the pure oxindole.

Causality and Validation:

-

Why a Strong Base? A strong base like sodium ethoxide is required to deprotonate the aniline nitrogen, making it a more potent nucleophile to attack the electrophilic ester carbonyl, leading to the expulsion of methanol/ethanol and formation of the five-membered lactam ring.

-

Self-Validation: The formation of the oxindole is confirmed by the disappearance of the methyl ester singlet and the appearance of a lactam N-H proton in the ¹H NMR spectrum. High-resolution mass spectrometry will confirm the expected molecular formula of the cyclized product.

References

- Ningbo Inno Pharmchem Co., Ltd. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Stenutz. methyl cyano(2-nitrophenyl)acetate.

- MP Biomedicals. 4-Nitrophenyl acetate Material Safety Data Sheet.

- Guidechem. CAS 1381944-42-8 | Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate supply.

- Chemsrc. methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5.

- BLDpharm. 113772-13-7|Methyl 2-cyano-2-(2-nitrophenyl)acetate.

- ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.

- NIH National Library of Medicine. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- PubChem. Methyl 2-cyano-2-(2-nitrophenyl)acetate.

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- CymitQuimica. Safety Data Sheet - Methyl 2-(2-fluoro-4-nitrophenyl)acetate.

- Iraqi Journal of Pharmaceutical Sciences. Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole.

- ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions.

- MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

- Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate.

- NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrophenyl acetate.

- ResearchGate. Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine.

- NIH National Library of Medicine. Advances in the Synthesis of Heterocyclic Compounds and Their Applications.

- Fisher Scientific. SAFETY DATA SHEET - Methyl cyanoacetate.

- Harvard University. Concerted nucleophilic aromatic substitution with 19F− and 18F−.

- Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.

- Jacobsen Group, Harvard University. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5 | Chemsrc [chemsrc.com]

- 8. 113772-13-7|Methyl 2-cyano-2-(2-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 9. Methyl 2-cyano-2-(2-nitrophenyl)acetate | C10H8N2O4 | CID 2779220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methyl cyano(2-nitrophenyl)acetate [stenutz.eu]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]

- 18. communities.springernature.com [communities.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrevlett.com [chemrevlett.com]

Application Note & Protocol: N-Boc-3-piperidone as a Key Intermediate in Modern Pharmaceutical Synthesis

Abstract

In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount for the efficient construction of complex molecular architectures. N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone) has emerged as a critical building block due to its inherent functionalities: a protected secondary amine and a reactive ketone. This guide provides a comprehensive overview of the synthesis, characterization, and application of N-Boc-3-piperidone, demonstrating its utility in the synthesis of advanced pharmaceutical scaffolds. Detailed, field-tested protocols for its preparation via Swern oxidation and its subsequent use in a diastereoselective reductive amination are presented, underscoring its importance for researchers, chemists, and drug development professionals.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of diseases.[1] The strategic functionalization of this heterocyclic system is a cornerstone of modern drug design. N-Boc-3-piperidone serves as an invaluable intermediate in this context, offering a synthetically tractable platform for introducing molecular diversity.[2][3] The Boc (tert-butoxycarbonyl) protecting group provides robust protection for the piperidine nitrogen under a variety of reaction conditions, yet it can be removed under mild acidic conditions, allowing for subsequent elaboration.[4] The ketone at the 3-position provides a reactive handle for nucleophilic additions and reductive aminations, enabling the construction of stereochemically complex and densely functionalized piperidine derivatives.[3]

This application note will detail a reliable synthetic route to high-purity N-Boc-3-piperidone and showcase its application in the synthesis of a 3-substituted piperidine derivative, a common motif in kinase inhibitors and other targeted therapies.[5][6]

Section 1: Synthesis of N-Boc-3-piperidone via Swern Oxidation

Principle and Mechanism

The synthesis of N-Boc-3-piperidone is most commonly achieved through the oxidation of the corresponding alcohol, N-Boc-3-hydroxypiperidine. Among the various oxidation methods, the Swern oxidation offers a mild and efficient protocol that minimizes over-oxidation and is compatible with the acid-sensitive Boc protecting group.[7][8] The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt.[9] Subsequent addition of the alcohol substrate, N-Boc-3-hydroxypiperidine, leads to the formation of an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA), facilitates an intramolecular E2 elimination to yield the desired ketone, N-Boc-3-piperidone, along with dimethyl sulfide and triethylammonium chloride as byproducts.[10]

Detailed Step-by-Step Protocol: Swern Oxidation

Materials:

-

N-Boc-3-hydroxypiperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnels, and standard glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Activator Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM (20 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

-

Substrate Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the activated DMSO mixture, again maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

-

Base Addition and Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by adding water (100 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude N-Boc-3-piperidone can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford a clear, colorless oil or a low-melting solid.[3]

Process Optimization & Characterization

For optimal results and to ensure the quality of the intermediate, the following parameters should be considered:

| Parameter | Recommended Condition | Rationale |

| Temperature | -78 °C during addition | Prevents decomposition of the Swern reagent and side reactions. |

| Solvent | Anhydrous Dichloromethane | Ensures solubility of reagents and is inert under reaction conditions. |

| Base | Triethylamine | A hindered base that promotes the desired elimination without competing nucleophilic attack. |

| Purity Goal | >98% (by HPLC/NMR) | High purity is crucial for the success of subsequent synthetic steps.[10] |

| Typical Yield | 75-95% | Dependent on the precise control of reaction conditions and purity of starting materials.[10] |

Characterization Data: The identity and purity of the synthesized N-Boc-3-piperidone should be confirmed by standard analytical techniques.[11]

-

¹H NMR (400 MHz, CDCl₃): δ 4.04 (s, 2H), 3.59 (t, J = 6.1 Hz, 2H), 2.47 (t, J = 6.7 Hz, 2H), 1.98 (m, 2H), 1.47 (s, 9H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 208.1, 154.6, 80.6, 50.9, 45.8, 41.2, 28.4, 25.9.

-

Mass Spectrometry (ESI+): m/z = 200.1 [M+H]⁺, 222.1 [M+Na]⁺.

Section 2: Application in Pharmaceutical Synthesis - A Case Study

Reaction Scheme: Diastereoselective Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis.[12] N-Boc-3-piperidone is an excellent substrate for this reaction, allowing for the introduction of a diverse range of amine substituents at the 3-position. In this case study, we will explore the reaction with a model primary amine, benzylamine, using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent, particularly effective for the reductive amination of ketones.

Detailed Step-by-Step Protocol: Reductive Amination

Materials:

-

N-Boc-3-piperidone

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of N-Boc-3-piperidone (1.0 eq) in DCE (10 mL/mmol), add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature below 30 °C. Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x volume).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel chromatography to yield the desired N-Boc-3-(benzylamino)piperidine.

Workflow and Logic Diagrams

Synthesis of N-Boc-3-piperidone

Caption: General workflow for the reductive amination of N-Boc-3-piperidone.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Swern Oxidation | Reagents not anhydrous; Temperature not controlled. | Ensure all glassware is flame-dried and solvents are anhydrous. Maintain strict temperature control (-78 °C). |

| Incomplete reaction in reductive amination | Inefficient imine formation; Deactivated reducing agent. | Add a catalytic amount of acetic acid to promote imine formation. Use fresh STAB. |

| Complex mixture of byproducts | Over-oxidation (Swern); Competing side reactions. | Ensure slow, controlled addition of reagents at low temperature. Monitor reaction closely by TLC. |

| Difficulty in purification | Co-elution of starting material or byproducts. | Optimize chromatography conditions (solvent system, gradient). Consider alternative purification techniques like crystallization. |

Conclusion

N-Boc-3-piperidone is a demonstrably valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. The protocols detailed herein for its synthesis via Swern oxidation and its subsequent functionalization through reductive amination provide a robust and reproducible foundation for medicinal chemists. The careful control of reaction conditions and rigorous characterization of intermediates are essential for ensuring the efficiency and success of multi-step synthetic campaigns. By leveraging the unique reactivity of N-Boc-3-piperidone, researchers can continue to explore and develop novel piperidine-based therapeutics with enhanced potency and selectivity.

References

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Advances in Piperidone Synthesis Techniques. Scribd. [Link]

-

Mastering Organic Synthesis: The Versatility of N-Boc-3-Piperidinone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Synthesis method for N-Boc-3-piperidone. Patsnap. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

-

Swern Oxidation Procedure. Michigan State University. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Application Note: Functionalization and Cyclization Strategies for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic manipulation of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate , a versatile "linchpin" intermediate used to access fluorinated indole scaffolds and phenylacetic acid derivatives.

Introduction & Strategic Value

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (referred to herein as Compound A ) is a densely functionalized arene produced via the nucleophilic aromatic substitution (

Its value in drug discovery lies in its ortho-nitro/alpha-methine architecture. This specific arrangement allows for "one-pot" reductive cyclizations to form 2-aminoindoles and oxindoles , motifs prevalent in kinase inhibitors (e.g., VEGFR, EGFR targets) and CNS-active agents. The fluorine substituent at the 4-position (becoming the 6-position in the indole core) adds metabolic stability and modulates pKa, a critical feature for bioavailability.

Structural Reactivity Analysis

-

Nitro Group (

): Redox-active handle. Reduction triggers spontaneous cyclization. -

Cyano Group (

): Electrophilic trap for the reduced amine (leading to 2-aminoindoles) or susceptible to hydrolysis (leading to oxindoles). -

Ester Group (

): Modifiable handle for solubility or further derivatization (e.g., amide coupling). -

Benzylic Methine (

): Highly acidic (

Reaction Pathways & Logic

The transformation of Compound A is dictated by the order of operations: Reduction vs. Hydrolysis .

Pathway A: Reductive Cyclization (The Indole Route)

Direct reduction of the nitro group generates an aniline intermediate. This nucleophilic amine intramolecularly attacks the adjacent nitrile carbon (5-exo-dig cyclization), forming an amidine intermediate that tautomerizes to Methyl 2-amino-6-fluoro-1H-indole-3-carboxylate .

Pathway B: Hydrolytic Decarboxylation (The Phenylacetate Route)

Acidic hydrolysis strips the ester and nitrile functionalities, resulting in decarboxylation to yield (4-Fluoro-2-nitrophenyl)acetic acid or its nitrile analog. This is essential for resetting the scaffold to a simple benzylic chain.

Pathway C: The Oxindole Divergence

If the nitrile is partially hydrolyzed to an amide prior to reduction, or if the reduction is performed under specific aqueous conditions, the amine attacks the ester carbonyl instead, yielding 6-fluoro-2-oxoindoline-3-carbonitrile .

Visualization: Divergent Synthesis Map

Figure 1: Divergent synthetic pathways available from the parent scaffold. Pathway A (Blue) is the primary focus for heterocyclic synthesis.

Detailed Experimental Protocols

Protocol 1: Reductive Cyclization to Methyl 2-amino-6-fluoro-1H-indole-3-carboxylate

Mechanism: Zinc-mediated electron transfer reduces the nitro group to an amine. The amine attacks the nitrile, forming the indole ring.

Why this method? Zn/AcOH is milder than catalytic hydrogenation (

Materials

-

Compound A (1.0 eq)[1]

-

Zinc dust (activated, 10.0 eq)

-

Glacial Acetic Acid (Solvent/Proton source, 10-20 volumes)

-

Methanol (Co-solvent, optional for solubility)

Step-by-Step Procedure

-

Activation: Activate Zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Note: Unactivated zinc may lead to stalled reactions.

-

Dissolution: Dissolve Compound A (e.g., 5.0 g) in Glacial Acetic Acid (50 mL). If solubility is poor, add Methanol (10 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Zinc dust portion-wise over 30 minutes. Caution: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

) should disappear, and a fluorescent spot ( -

Workup:

-

Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove most acetic acid.

-

Dilute the residue with EtOAc and neutralize carefully with saturated aqueous

until pH -

Separate layers and wash the organic phase with Brine.[2]

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

Expected Yield: 75–85% Characterization Data (Typical):

-

1H NMR (DMSO-d6):

10.8 (s, 1H, NH), 7.5 (dd, 1H), 7.2 (s, 2H,

Protocol 2: Hydrolytic Decarboxylation to (4-Fluoro-2-nitrophenyl)acetonitrile

Mechanism: Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation. The nitrile survives under controlled conditions.[3]

Materials

Step-by-Step Procedure (Krapcho-Type Decarboxylation)

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Compound A in DMSO (5 volumes).

-

Reagents: Add LiCl and Water.

-

Heating: Heat the mixture to 130°C–140°C.

-

Monitoring: Monitor for the evolution of gas (

). Stir for 4–8 hours until gas evolution ceases and TLC indicates loss of starting material. -

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-water (10 volumes). The product often precipitates.

-

If oil forms, extract with diethyl ether (

).

-

-

Purification: The crude product is usually pure enough for subsequent steps. If necessary, distill under high vacuum.

Expected Yield: 80–90% Note: This intermediate is a precursor for unsubstituted indoles (via Batcho-Leimgruber synthesis) if the ester at the 3-position is not desired.

Mechanistic Insight: The "Indole vs. Oxindole" Switch

Understanding the competition between the nitrile and the ester is critical for process control.

-

Kinetic Control (Indole): In acidic reduction (Zn/AcOH), the nitrile is activated by protonation. The nucleophilic aniline nitrogen attacks the nitrile carbon (

) faster than the ester carbonyl. This forms the 5-membered ring with an exocyclic imine, which tautomerizes to the stable 2-aminoindole. -

Thermodynamic/Hydrolytic Control (Oxindole): If the reaction is performed in strong aqueous base before reduction, the nitrile hydrolyzes to a primary amide. Upon reduction, the aniline attacks the ester (releasing methanol) to form the oxindole (lactam).

Mechanistic Flowchart

Figure 2: Mechanistic divergence post-reduction. Standard acidic reduction favors the left path (Indole).

Quantitative Data Summary

| Parameter | Reductive Cyclization (Indole) | Hydrolytic Decarboxylation |

| Reagents | Zn, AcOH, MeOH | LiCl, DMSO, |

| Temperature | 0°C | 130°C |

| Time | 4–6 Hours | 4–8 Hours |

| Primary Product | Methyl 2-amino-6-fluoro-1H-indole-3-carboxylate | (4-Fluoro-2-nitrophenyl)acetonitrile |

| Typical Yield | 75–85% | 80–90% |

| Key Byproduct | Zinc acetate salts (removed by filtration) |

References

-

Synthesis of Indoles via Reductive Cyclization

-

Compound Data & Properties

-

Base-Mediated Cyclization Methodologies

-

Analogous Indole Synthesis (6-Fluoroindole derivatives)

- Title: 6-Fluoro-1H-indole-3-carboxylic acid.

- Source: NCBI / PMC.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. mdpi.com [mdpi.com]

- 4. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-cyano-2-(2-nitrophenyl)acetate | C10H8N2O4 | CID 2779220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

purification strategies for complex mixtures containing Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

Executive Summary & Compound Profile

Compound: Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate CAS: 1381944-42-8 Molecular Formula: C₁₀H₇FN₂O₄ Molecular Weight: 238.17 g/mol

The Challenge:

This compound represents a classic "highly acidic C-H" system. The methine proton at the

Implication for Purification: Standard silica chromatography often fails because the compound interacts strongly with silanols, leading to severe streaking or irreversible adsorption. Conversely, this acidity is your greatest asset. It allows for a chemoselective acid-base extraction strategy that separates the product from neutral impurities (starting materials) without the need for expensive chromatography.

Phase 1: Critical Impurity Profiling (Know Your Enemy)

Before initiating purification, you must identify what you are separating. In a typical SNAr synthesis (Methyl cyanoacetate + 2,4-Difluoronitrobenzene), the mixture contains:

| Component | Chemical Nature | pKa (approx) | Solubility (Aq. Base) |

| Target Product | 6–8 | Soluble (as Enolate) | |

| Start Material 1 (2,4-Difluoronitrobenzene) | Neutral Electrophile | N/A | Insoluble |

| Start Material 2 (Methyl Cyanoacetate) | Weak Acid | ~13 | Soluble (pH > 12) |

| Impurity A (Hydrolysis Product) | Carboxylic Acid | 3–4 | Soluble (pH > 4) |

| Impurity B (Decarboxylated) | Neutral Nitrile | >20 | Insoluble |

Troubleshooting Guides & FAQs

Issue 1: "My product streaks on the TLC plate and co-elutes with impurities."

Diagnosis:

You are likely using neutral silica gel. Due to the high acidity of the

Solution: You must suppress ionization.

-

Modify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the compound in its neutral, protonated form.

-

Switch Stationary Phase: If streaking persists, switch to Reverse Phase C18 . The mechanism of separation is different, and the buffering of the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) is standard.

Issue 2: "I have a significant amount of unreacted 2,4-difluoronitrobenzene. How do I remove it?"

Diagnosis: SNAr reactions often require excess electrophile. Co-crystallization is risky because the starting material and product have similar aromatic stacking potentials.

Solution: Use the "pH-Switch" Extraction Protocol (See Section 4).

-

Logic: The product is acidic; the impurity is neutral.

-

Action: Extract the organic layer with 10% aqueous Na₂CO₃. The product moves to the water layer (as a red/orange enolate); the neutral fluoro-nitrobenzene stays in the organic layer. Discard the organic layer, then acidify the aqueous layer to recover pure product.

Issue 3: "The product turned into a dark oil after workup and won't crystallize."

Diagnosis: This usually indicates residual high-boiling solvent (DMF/DMSO) or the presence of the decarboxylated impurity (Impurity B).

Solution:

-

DMF Removal: Wash the organic phase 3x with 5% LiCl (aq). The lithium cation coordinates with DMF, pulling it into the aqueous phase more effectively than water.

-

Crystallization Rescue: Dissolve the oil in a minimum amount of warm Methanol (MeOH) or Ethanol (EtOH). Add water dropwise until turbidity persists. Heat to clear, then let cool slowly. The ester typically crystallizes as white to pale yellow needles.

Master Protocol: Chemoselective Acid-Base Extraction

This protocol is self-validating . If the product does not precipitate in Step 3, it indicates a synthesis failure (no C-C bond formed) or hydrolysis to the water-soluble acid.

Reagents Required[1][2][3][4][5]

-

Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM).

-

Bases: Saturated NaHCO₃ or 10% Na₂CO₃.

-

Acid: 1M HCl or 1M H₂SO₄.

Step-by-Step Workflow

-

Initial Dissolution: Dissolve the crude reaction mixture in EtOAc.

-

The "Neutral Wash" (Removal of DMF/Salts): Wash the organic phase with water (2x) and brine (1x). Note: Keep the product in the organic phase here.

-

The "Active Extraction" (Critical Step):

-

Extract the EtOAc layer with 10% Na₂CO₃ (aq) (3x).

-

Observation: The aqueous layer should turn yellow/orange (formation of the nitrophenyl enolate).

-

Separation: Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains unreacted nitrobenzene and neutral byproducts).

-

-

Regeneration:

-

Cool the combined aqueous extracts to 0–5°C.

-

Slowly add 1M HCl while stirring until pH

1–2. -

Observation: The product should precipitate as a solid or form a thick oil.

-

-

Isolation:

-

If solid: Filter and wash with cold water.

-

If oil: Extract with fresh DCM, dry over MgSO₄, and concentrate.

-

Visualizing the Logic